

Technical Support Center: Copper Plating with 3-Mercapto-1-propanesulfonate (MPS)

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Compound of Interest

Compound Name: 3-Mercapto-1-propanesulfonate

Cat. No.: B1229880

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This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and professionals working with **3-Mercapto-1-propanesulfonate (MPS)** as an additive in copper electroplating baths.

Frequently Asked Questions (FAQs)

Section 1: Common Plating Defects and Potential Causes

Q1: Why is my copper deposit rough, grainy, or burnt?

A1: A rough or burnt copper deposit is often related to improper current density or an imbalance in the plating bath chemistry. Specifically, with MPS-containing baths, consider the following:

- Excessive Current Density: Operating at a current density that is too high is a primary cause of rough or burnt deposits at the edges of the substrate.[\[1\]](#)[\[2\]](#)
- Additive Imbalance: The accelerating effect of MPS must be carefully balanced with suppressor additives (like PEG).[\[3\]](#) An over-concentration of MPS relative to the suppressor can lead to rapid, uncontrolled deposition, resulting in a rough texture.
- Bath Contamination: Suspended particles or organic contaminants in the plating solution can co-deposit with the copper, leading to a rough surface.[\[4\]](#)[\[5\]](#) Metallic impurities like zinc or lead can also cause dark, rough deposits.[\[5\]](#)

- Low MPS Concentration: While less common, an insufficient amount of brightener can fail to refine the grain structure, contributing to roughness.

Q2: What is causing pitting or voids in the copper plating?

A2: Pitting and voids are localized defects that can severely compromise the integrity of the copper layer.

- Organic Contamination: Oils, greases, or breakdown products from additives can adsorb onto the substrate surface, masking areas from plating and causing pits.[6][7] Inadequate cleaning of the substrate is a frequent source of this issue.[6]
- Hydrogen Evolution: Gas bubbles (typically hydrogen) adhering to the cathode surface during plating can block copper deposition, leaving pits. This can be caused by incorrect current density or improper bath agitation.[6]
- High Current Density Plating: While MPS is an accelerator designed to enable faster plating, its depolarization ability can decrease at very high current densities, which can be a critical reason for void formation in features like microvias.[3]
- Particulate Matter: Solid particles from anodes, unfiltered solution, or external contamination can settle on the surface and lead to pitting.[4][5]

Q3: The copper deposit appears dull, cloudy, or has an uneven, whitish color. What is the problem?

A3: A lack of brightness or uneven appearance points to issues with the bath's brightening components or contamination.

- Depleted or Imbalanced Brighteners: The primary role of MPS is often as a brightener and grain refiner.[8] If the MPS concentration is too low, or if it has degraded, the deposit may appear dull.[6][7]
- Organic Contamination: The breakdown products of MPS or other organic additives can accumulate in the bath, leading to a cloudy or dull finish.[6][9] Regular carbon filtration may be necessary to remove these contaminants.

- Improper Agitation: Uneven agitation of the plating bath can cause localized differences in additive concentration at the cathode surface, resulting in an uneven or whitish appearance. [\[1\]](#)[\[4\]](#)
- Incorrect Temperature: Operating the bath at a temperature outside of its optimal range can affect the performance of the additives and lead to dull deposits.[\[1\]](#)[\[7\]](#)

Q4: Why is the copper layer peeling, blistering, or showing poor adhesion?

A4: Adhesion failure is a critical issue, almost always linked to inadequate surface preparation or extreme stress in the deposit.

- Poor Substrate Cleaning: The most common cause of poor adhesion is an improperly prepared substrate.[\[6\]](#) Any residual oils, oxides, or other contaminants on the surface will prevent a strong bond from forming.[\[6\]](#)[\[7\]](#)
- Oxidized Surface: If a substrate is cleaned and then left exposed to air for too long before plating, a thin oxide layer can form, which will compromise adhesion.[\[7\]](#)
- High Internal Stress: An imbalance in additives, particularly an incorrect MPS concentration, can lead to high internal stress in the deposited copper layer, causing it to peel or blister.
- Immersion Plating: For some substrates, a non-adherent immersion layer of copper can form the moment the part enters the bath, before the current is applied. Subsequent electroplating then builds upon this weak layer.[\[10\]](#) It is often recommended to introduce the part into the bath "live" (with the current already on).[\[10\]](#)

Section 2: MPS-Specific Issues & Bath Chemistry

Q5: How does the concentration of MPS and its interaction with chloride affect plating?

A5: The concentration of MPS and its synergistic interaction with chloride ions are critical for achieving the desired accelerating and brightening effects.

- MPS Concentration: The concentration of MPS must be carefully controlled. Too little will result in a loss of brightening and accelerating effects, while too much can cause high internal stress and brittleness in the deposit.

- Role of Chloride: Chloride ions are essential for MPS to function as an accelerator.[11] MPS and chloride co-adsorb on the copper surface, forming an active intermediate complex that facilitates the copper reduction process.[8][12] Without sufficient chloride, the current density may not increase, even with MPS present.[11]

Q6: My plating bath performance is degrading over time. Could MPS be the cause?

A6: Yes, the degradation of MPS is a common reason for declining bath performance.

- Oxidation and Decomposition: MPS can be unstable and decompose, especially in the presence of oxygen or during electrolysis.[9] It can dimerize to form its disulfide counterpart, SPS (bis(3-sulfopropyl)disulfide), or break down into other by-products.[9][13]
- Impact of By-products: These breakdown products may not have the same accelerating properties as MPS and can interfere with the function of other additives.[13] Their accumulation can lead to dull deposits, increased internal stress, and inconsistent plating results.[6][14]
- Analytical Interference: MPS breakdown products can also interfere with common analytical techniques like Cyclic Voltammetric Stripping (CVS), making it difficult to accurately measure the true concentration of the active accelerator.[13][15]

Troubleshooting Data Summary

Table 1: Troubleshooting Guide for Poor Copper Plating with MPS

Observed Defect	Potential MPS-Related Cause	Other Potential Causes	Recommended Actions & Analysis
Rough / Grainy Deposit	Incorrect MPS-to-suppressor ratio; High MPS concentration.	Current density too high; Particulate contamination.	Analyze MPS and suppressor concentrations via CVS or HPLC.[14] Lower current density. [1] Filter the plating bath.[5]
Pitting / Voids	MPS degradation by-products causing organic contamination.	Poor substrate cleaning; Hydrogen evolution; High current density.[3]	Perform carbon filtration to remove organics.[6] Improve pre-plating cleaning protocol. Optimize agitation and current density.
Dull / Cloudy Deposit	Low MPS concentration or MPS degradation.[7]	Organic contamination; Incorrect bath temperature.[1]	Analyze MPS concentration and replenish as needed. Perform carbon filtration. Verify and adjust bath temperature.
Poor Adhesion / Blistering	High internal stress from incorrect MPS concentration.	Inadequate substrate cleaning/degreasing; Surface oxidation.[6] [7]	Verify and adjust MPS concentration. Enhance substrate cleaning and activation steps. Minimize time between cleaning and plating.
Inconsistent Performance	MPS degradation over time; Accumulation of by-products.[9][13]	Metallic contamination (drag-in); Depletion of other additives.	Monitor MPS via CVS/HPLC.[14] Perform dummy plating to remove

metallic impurities.[\[5\]](#)

Analyze and adjust all bath components.

Experimental Protocols

Protocol 1: Monitoring MPS Concentration via Cyclic Voltammetric Stripping (CVS)

Cyclic Voltammetric Stripping (CVS) is a widely used electrochemical method to monitor the concentration of active organic additives in a plating bath by measuring their effect on the copper deposition rate.[\[9\]](#)[\[13\]](#)

Objective: To determine the effective concentration of MPS (accelerator) in the copper plating bath.

Methodology:

- **System Setup:** Use a standard three-electrode setup with a platinum rotating disk electrode (RDE) as the working electrode, a platinum or gold counter electrode, and a reference electrode (e.g., Ag/AgCl).[\[15\]](#)
- **Sample Preparation:** Take a sample of the production plating bath. A supporting electrolyte (Virgin Makeup Solution or VMS) containing all bath components except the organic additives is also required.
- **Initial Measurement:** Record the CVS response of the VMS to establish a baseline. The area of the copper stripping peak (Ar) is the key measurement.
- **Calibration:** Add known amounts of MPS standard solution to the VMS and record the CVS response after each addition. The stripping peak area (Ar) will increase as the MPS concentration increases.[\[9\]](#) Plot Ar versus the MPS concentration to create a calibration curve.
- **Sample Analysis:** Run the CVS analysis on the production bath sample.

- Quantification: Compare the stripping peak area (Ar) from the production bath sample to the calibration curve to determine the effective MPS concentration.
- Note on Degradation: Be aware that MPS degrades over successive CVS cycles in the presence of oxygen, causing a decrease in the stripping peak area.^[9] This phenomenon itself can be used to specifically identify the presence of MPS. The slope of a plot of Ar vs. the logarithm of the cycle number can be proportional to the initial MPS concentration.^[9]

Protocol 2: Plating Bath Purification via Dummy Plating

Dummy plating (or "dishing out") is a process used to remove metallic impurities from the electroplating bath by plating them onto a large, corrugated cathode at a low current density.^[5]

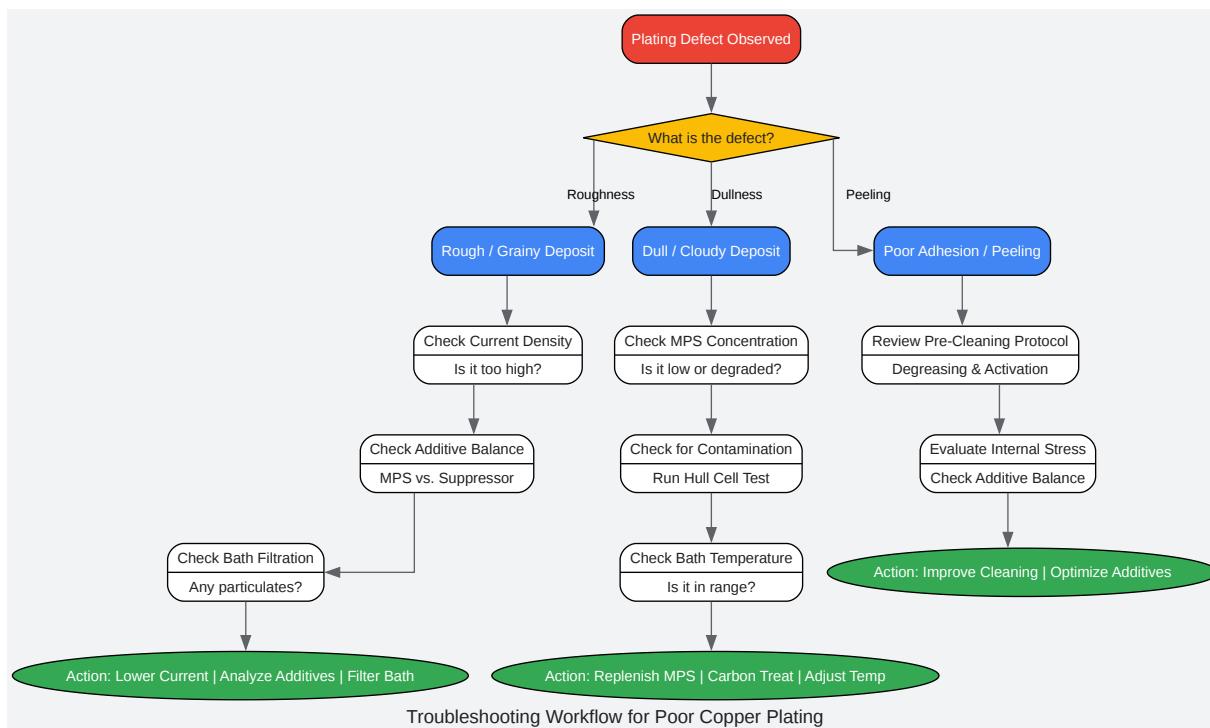
Objective: To remove contaminating metal ions (e.g., zinc, lead, iron) that can cause dark, dull, or brittle deposits.

Methodology:

- Cathode Preparation: Use a large sheet of corrugated copper or a copper-plated steel panel as the cathode. The corrugated shape provides a wide range of current densities across the surface.
- Bath Setup: Place the dummy cathode into the plating tank. Ensure the regular anodes are in place.
- Set Parameters: Apply a low current density, typically in the range of 0.1 to 0.5 A/dm² (1-5 A/ft²). The exact value may need optimization.
- Agitation: Provide gentle solution agitation, typically with air, to ensure impurities are brought to the cathode surface.
- Duration: Run the process for several hours. The total time depends on the level of contamination. Periodically inspect the dummy cathode; a dark or discolored deposit in the low-current-density areas indicates that impurities are being removed.^[5]
- Completion: The process is complete when the dummy cathode shows a uniform, salmon-pink copper deposit across its entire surface.

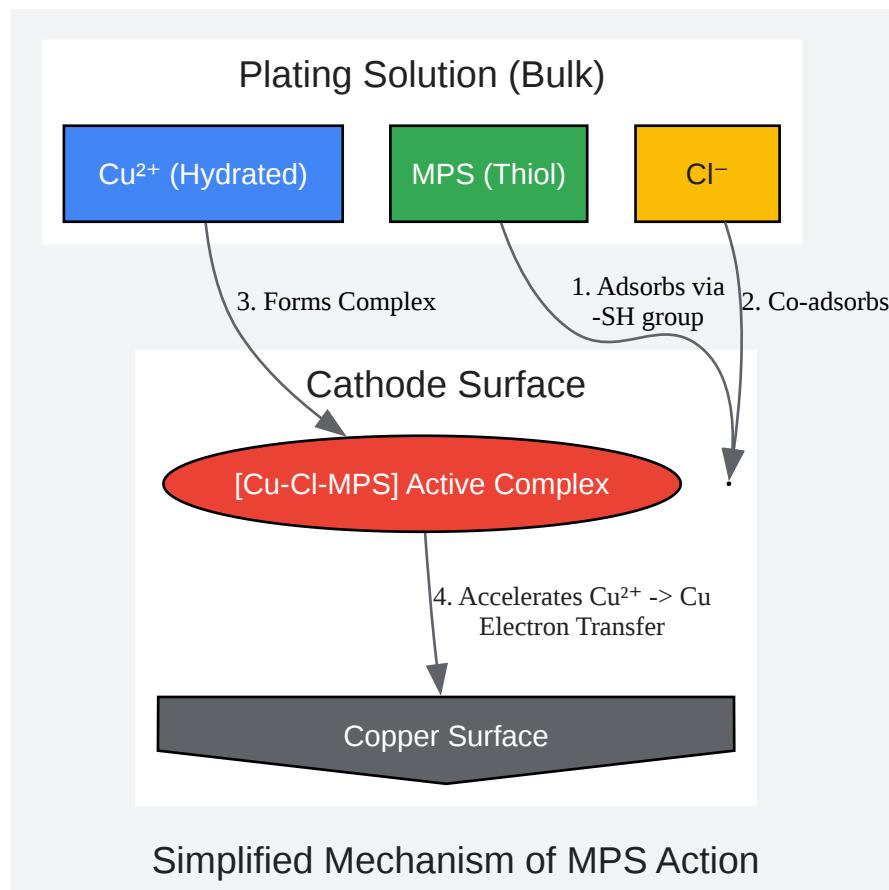
- Post-Treatment: After dummying, the bath may need to be filtered to remove any particulates and analyzed to ensure additive concentrations are within specification.

Visualized Workflows and Mechanisms



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Caption: A logical workflow for troubleshooting common copper plating defects.



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Caption: The synergistic action of MPS and Chloride ions at the cathode surface.

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References

- 1. Common problems of copper plating with copper sulfate process [ipcb.com]
- 2. What are some common problems with copper plating technology in PCB manufacturing, and how can they be solved? - Industry news [ft-ch.com]

- 3. researchgate.net [researchgate.net]
- 4. quick-pcba.com [quick-pcba.com]
- 5. caswelleurope.co.uk [caswelleurope.co.uk]
- 6. Copper Plating Problems (& Their Solutions) [chemresearchco.com]
- 7. Complete Guide to Electroplating Defects & Issues | SPC Blog [sharrettsplating.com]
- 8. jadechemwh.com [jadechemwh.com]
- 9. azom.com [azom.com]
- 10. reddit.com [reddit.com]
- 11. (722n) Interactions of Chloride and 3-Mercapto-1-Propanesulfonic Acid In Acidic Copper Sulfate Electrolyte | AIChE [proceedings.aiche.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Analyzing Plating Bath Components with High-Performance... | PAVCO [pavco.com]
- 15. imapsource.org [imapsource.org]
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